REACTION_CXSMILES
|
[CH3:1][C:2]1([S:5]([O:8]CCCC)(=[O:7])=[O:6])[CH2:4][CH2:3]1.[S-]C#N.[K+:16]>O1CCOCC1.O>[CH3:1][C:2]1([S:5]([O-:8])(=[O:7])=[O:6])[CH2:4][CH2:3]1.[K+:16] |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
CC1(CC1)S(=O)(=O)OCCCC
|
Name
|
potassium thiocyanate
|
Quantity
|
0.404 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 8 h
|
Duration
|
8 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC1)S(=O)(=O)[O-].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |